Uroporphyrin I can be synthesized through various biological and chemical methods. It is found in the urine of individuals with certain types of porphyria, a group of disorders caused by the accumulation of porphyrins due to enzyme deficiencies in heme synthesis. Additionally, it can be produced using engineered microorganisms such as Escherichia coli, which have been modified to enhance the biosynthetic pathways leading to uroporphyrin production .
Uroporphyrin I is classified under the broader category of porphyrins, which are cyclic compounds composed of four pyrrole rings interconnected by methine bridges. Its classification can be further detailed as follows:
The synthesis of Uroporphyrin I can be achieved through several methods, including traditional chemical synthesis and biotechnological approaches.
The traditional synthesis often involves the following steps:
In contrast, the biotechnological method utilizes metabolic engineering to enhance the production yield and simplify purification processes.
Uroporphyrin I consists of a cyclic structure with four pyrrole units connected by methine bridges, with eight carboxylic acid functional groups attached at the meso positions. The molecular structure can be represented as follows:
Key structural data include:
Uroporphyrin I participates in various chemical reactions that are significant for its biological roles and synthetic applications:
The reaction mechanisms typically involve:
These reactions are crucial for understanding both the synthetic pathways and the biological functions of Uroporphyrin I.
The mechanism of action for Uroporphyrin I primarily revolves around its role in the biosynthesis of heme. In this context, it acts as a precursor that undergoes various enzymatic transformations:
Key enzymes involved include:
These enzymes are critical for maintaining normal heme levels within cells.
Relevant analytical techniques for characterizing these properties include UV-Vis spectroscopy for assessing purity and structural integrity.
Uroporphyrin I has several applications in scientific research and industry:
Uroporphyrin I (C₄₀H₃₈N₄O₁₆; MW 830.75 g/mol) is a cyclic tetrapyrrole featuring a planar macrocyclic core composed of four pyrrole subunits interconnected via methine bridges (–CH=). Each pyrrole ring bears two specific substituents: an acetic acid (–CH₂COOH) and a propionic acid (–CH₂CH₂COOH) group, resulting in eight carboxylic acid side chains. These substituents are arranged symmetrically in the "AP-AP-AP-AP" configuration (where "A" denotes acetic acid and "P" propionic acid), creating a highly symmetric, non-physiological isomer [3] [6]. The compound's SMILES string (OC(=O)CCC1=C(CC(O)=O)/C2=C/C3=N/C(=CC4=C(CCC(O)=O)C(CC(O)=O)=C(N4)/C=C4N=C(C=C1N2)C(CC(O)=O)=C4CCC(O)=O
) illustrates the connectivity of its functional groups. The extensive conjugation within the porphyrin ring contributes to its characteristic deep red color and UV-Vis absorption maxima at 380–410 nm (Soret band) and 550–620 nm (Q-bands) [1] [9].
Table 1: Substituent Groups on Uroporphyrin I's Pyrrole Rings
Pyrrole Ring | Substituent 1 | Substituent 2 |
---|---|---|
A | Acetic acid | Propionic acid |
B | Acetic acid | Propionic acid |
C | Acetic acid | Propionic acid |
D | Acetic acid | Propionic acid |
Uroporphyrin I is distinguished from the physiologically relevant Uroporphyrin III by the orientation of substituents on ring D. In Uroporphyrin III, ring D exhibits a reversed "PA" configuration ("AP-AP-AP-PA"), breaking molecular symmetry and enabling its role in heme biosynthesis [2] [10]. Uroporphyrin I forms spontaneously in vitro via non-enzymatic cyclization of the linear precursor hydroxymethylbilane when the enzyme uroporphyrinogen III synthase (UROS) is deficient. Synthetic variants (Uroporphyrins II and IV) are laboratory artifacts with rearranged side chains but no natural occurrence [3] [5]. Uroporphyrin I is chromatographically separable from isomer III using reverse-phase HPLC with ammonium acetate/acetonitrile gradients, leveraging subtle polarity differences [5].
Table 2: Isomeric Comparison of Uroporphyrins
Property | Uroporphyrin I | Uroporphyrin III |
---|---|---|
Side Chain Order | AP-AP-AP-AP | AP-AP-AP-PA |
Formation | Spontaneous cyclization | Enzyme-mediated (UROS) |
Metabolic Role | None (toxic byproduct) | Heme biosynthesis precursor |
Chromatographic Retention | Lower (in ODS columns) | Higher |
Uroporphyrin I exhibits pH-dependent solubility dictated by the ionization states of its carboxylic acid groups. It is soluble in alkaline aqueous media (pH >9.5), where deprotonation yields a hydrophilic octaanionic species. Conversely, under strongly acidic conditions (pH <2), protonation enhances solubility but risks degradation via decarboxylation to coproporphyrin derivatives. In neutral aqueous environments, it aggregates and precipitates due to intermolecular hydrogen bonding and hydrophobic interactions [3]. This behavior necessitates careful handling in diagnostic or research settings, typically requiring dimethyl sulfoxide (DMSO) or alkaline buffers for dissolution.
Table 3: Solubility Properties of Uroporphyrin I
Condition | Solubility | Notes |
---|---|---|
pH >9.5 | High | Forms octaanionic species |
pH <2 | Moderate | Degrades to coproporphyrins |
Neutral pH | Low | Aggregation/precipitation |
Organic Solvents | Soluble in DMSO/DMF | Used for stock solutions |
Uroporphyrin I displays intense red fluorescence (emission λₘₐₓ ~620 nm) when excited at 400–410 nm, with a quantum yield of ~0.15 in alkaline solutions. This property underpins its utility as a biomarker in porphyria diagnostics and in fluorescence-guided tumor imaging [3] [9]. Upon light exposure, it generates reactive oxygen species (ROS), including singlet oxygen (¹O₂), via energy transfer from its triplet state. This photochemical activity enables applications in photodynamic therapy research but also contributes to phototoxicity in congenital erythropoietic porphyria (CEP), where skin accumulation causes photosensitization [6] [9]. In aqueous environments, it forms J-aggregates exhibiting red-shifted fluorescence (650–670 nm), a behavior leveraged in supramolecular studies [9].
Table 4: Fluorescence and Photochemical Properties
Parameter | Value/Range | Application Context |
---|---|---|
Excitation λₘₐₓ | 400–410 nm | Diagnostic imaging |
Emission λₘₐₓ | 615–625 nm | Tumor detection |
Fluorescence Quantum Yield | 0.10–0.18 | Quantitative analysis |
Singlet Oxygen Generation | High | Photodynamic therapy |
Aggregate Emission | 650–670 nm (J-aggregates) | Supramolecular sensors |
Complete Compound List:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0